

7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromoquinazoline

Cat. No.: B057720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological activities of 7-Bromo-4-hydroxy-2-phenylquinoline. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

7-Bromo-4-hydroxy-2-phenylquinoline is a heterocyclic compound with the molecular formula C₁₅H₁₀BrNO.[1][2] It typically presents as a solid brown powder.[1][2] While comprehensive experimental data on all its physicochemical properties is not readily available in public literature, this guide consolidates the known information and provides standardized methods for their determination.[1][3]

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ BrNO	[1][2]
Molecular Weight	300.15 g/mol	[1][2]
Appearance	Solid, brown powder	[1][2]
CAS Number	825620-24-4	[1][2]
Purity	≥95%	[2]

Note: Specific quantitative data for properties such as melting point, pKa, and logP for 7-Bromo-4-hydroxy-2-phenylquinoline are not extensively documented in the reviewed literature. The determination of these values would require experimental analysis.

Solubility Profile

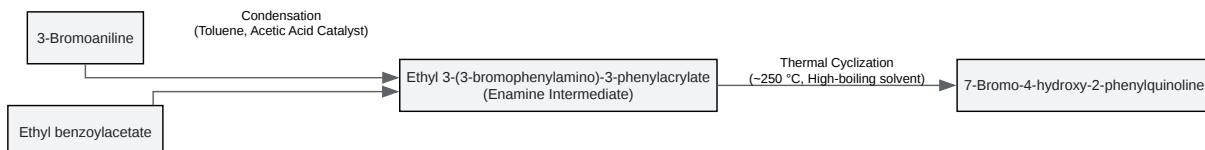
Experimentally determined quantitative solubility data for 7-Bromo-4-hydroxy-2-phenylquinoline is not widely available.^[1] However, based on the analysis of structurally similar compounds, it is predicted to have low aqueous solubility and greater solubility in organic solvents.^[1] The presence of a polar hydroxyl group may slightly enhance its aqueous solubility, while the bromo substituent can also influence its solubility characteristics.^[1] For instance, the related compound 5,7-dibromo-8-hydroxyquinoline has had its solubility determined in various co-solvent mixtures, indicating that such experimental analysis is feasible.^[1]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a solid compound is the shake-flask method.^[1] This method establishes equilibrium between the solid compound and its dissolved state in a specific solvent at a controlled temperature.^[1]

Materials:

- 7-Bromo-4-hydroxy-2-phenylquinoline
- Selected solvent (e.g., water, ethanol, DMSO)
- Shaker or agitator
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)


Procedure:

- Add an excess amount of solid 7-Bromo-4-hydroxy-2-phenylquinoline to a known volume of the solvent in a sealed flask.

- Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
- After agitation, allow the mixture to settle or centrifuge it to separate the undissolved solid from the saturated solution.
- Carefully extract an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method.

Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

The primary synthetic route for 7-Bromo-4-hydroxy-2-phenylquinoline is the Conrad-Limpach reaction.^{[4][5]} This is a well-established method for preparing 4-hydroxyquinolines and involves two key stages: the formation of an enamine intermediate followed by thermal cyclization.^[4]

[Click to download full resolution via product page](#)

Synthesis workflow for 7-Bromo-4-hydroxy-2-phenylquinoline.

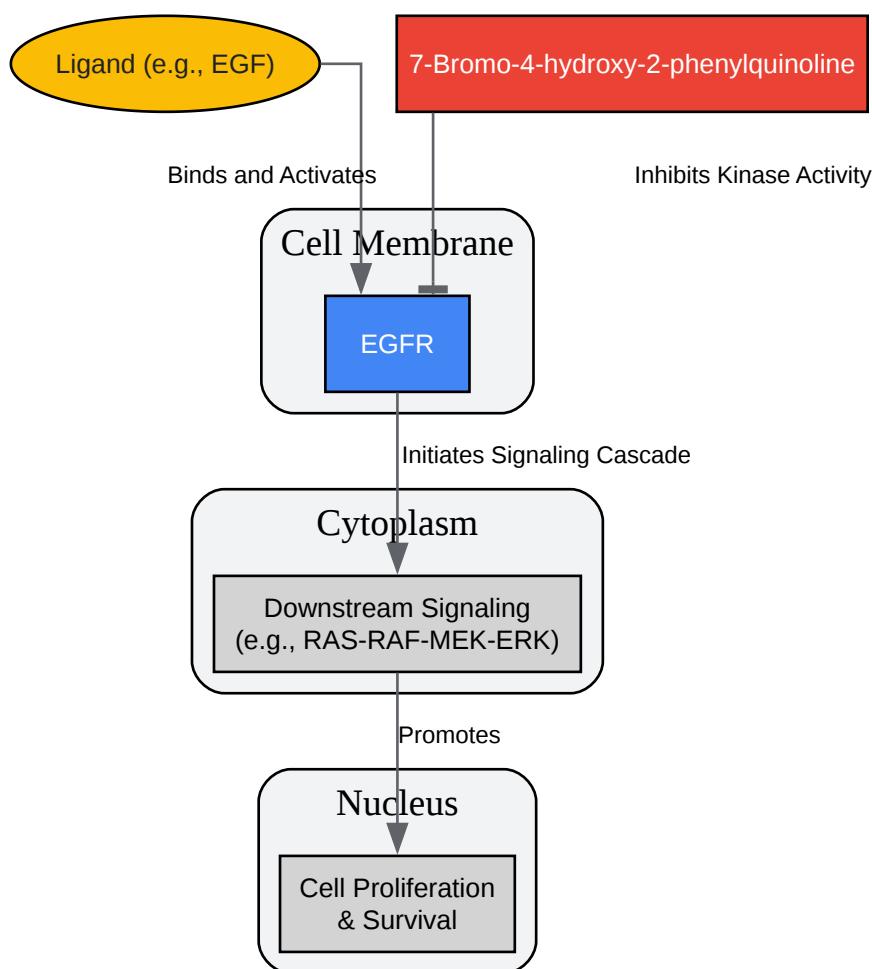
Experimental Protocols for Synthesis

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (Enamine Intermediate)^[4]

- Materials: 3-Bromoaniline, Ethyl benzoylacetate, Glacial acetic acid (catalyst), Toluene.^[4]
- Procedure:
 - In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.^[4]

- Add a catalytic amount of glacial acetic acid.[4]
- Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.[4]
- Once the theoretical amount of water is collected, cool the reaction mixture.[4]
- Remove the toluene under reduced pressure to obtain the crude intermediate.[4]
- Purify the crude product by recrystallization from ethanol or hexane.[4]

Step 2: Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline via Thermal Cyclization[4]


- Materials: Ethyl 3-(3-bromophenylamino)-3-phenylacrylate, High-boiling point solvent (e.g., Dowtherm A, mineral oil).[4]
- Procedure:
 - Add the purified enamine intermediate to a high-boiling point solvent in a reaction vessel suitable for high temperatures.[4]
 - Heat the mixture to approximately 250 °C.[4][5]
 - Monitor the reaction for completion (this can take from minutes to hours).[4]
 - Cool the reaction mixture, allowing the product to precipitate.[4]
 - Collect the solid product by filtration.[4]
 - Wash the collected solid with a solvent like hexane or ether to remove the high-boiling solvent.[4]
 - Further purify the product by recrystallization from a solvent such as dimethylformamide (DMF).[4]

Potential Biological Activities and Applications

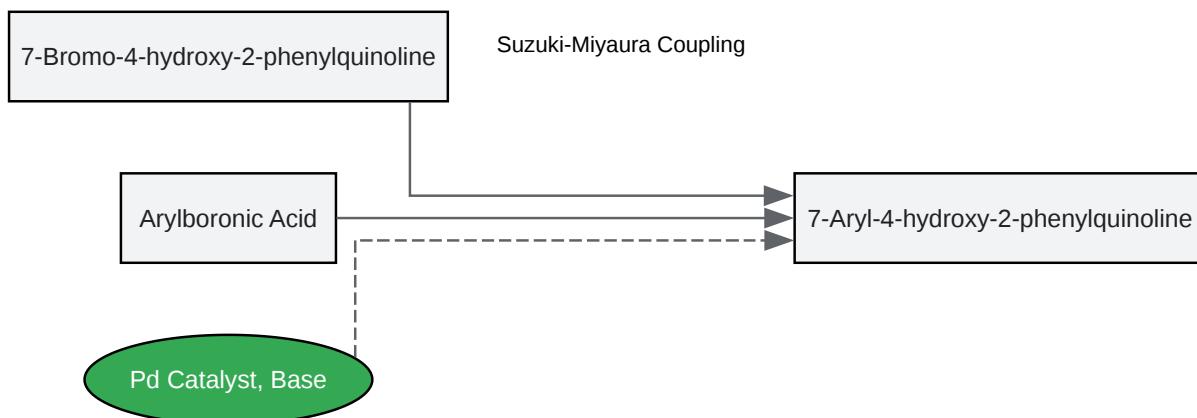
While extensive biological data for 7-Bromo-4-hydroxy-2-phenylquinoline is limited, the quinoline scaffold is a well-known pharmacophore present in many bioactive compounds.[6][7] Based on structurally related molecules, this compound is predicted to have potential applications in several therapeutic areas.[6][7]

Anticancer Potential

Quinoline derivatives are recognized for their potential as anticancer agents.[5][6] The proposed mechanism of action for some 2-phenylquinoline derivatives involves the inhibition of histone deacetylase (HDAC).[5] For 7-Bromo-4-hydroxy-2-phenylquinoline, a postulated mechanism for its anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[8]

[Click to download full resolution via product page](#)

Postulated mechanism of EGFR inhibition by 7-Bromo-4-hydroxy-2-phenylquinoline.


Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound on cancer cell lines.[6][8]

- Materials: Cancer cell lines, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, 7-Bromo-4-hydroxy-2-phenylquinoline, DMSO, MTT solution (5 mg/mL in PBS), Solubilizing agent (e.g., DMSO).[6][8]
- Procedure:
 - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6][8]
 - Treat the cells with various concentrations of 7-Bromo-4-hydroxy-2-phenylquinoline (dissolved in DMSO) and incubate for 24-72 hours.[6]
 - Add MTT solution to each well and incubate for 4 hours at 37°C.[6]
 - Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[6]
 - Measure the absorbance at 570 nm using a microplate reader.[6]
 - Calculate the percentage of cell viability and determine the IC₅₀ value.[8]

Applications in Organic Synthesis

The bromine atom at the 7-position of 7-Bromo-4-hydroxy-2-phenylquinoline makes it a valuable intermediate for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This allows for the introduction of various aryl and heteroaryl groups to create a library of novel compounds for structure-activity relationship (SAR) studies.[2]

[Click to download full resolution via product page](#)

Suzuki-Miyaura cross-coupling reaction with 7-Bromo-4-hydroxy-2-phenylquinoline.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

- Materials: 7-Bromo-4-hydroxy-2-phenylquinoline, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent (e.g., Toluene, Dioxane).[\[2\]](#)
- Procedure:
 - To a reaction vessel, add 7-Bromo-4-hydroxy-2-phenylquinoline, the arylboronic acid, and the base.[\[2\]](#)
 - Purge the vessel with an inert gas (e.g., Nitrogen or Argon).[\[2\]](#)
 - Add the degassed solvent and the palladium catalyst under the inert atmosphere.[\[2\]](#)
 - Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).[\[2\]](#)
 - Upon completion, cool the mixture and perform an aqueous work-up.[\[2\]](#)
 - Extract the product with an organic solvent, dry the organic layer, and concentrate it.[\[2\]](#)
 - Purify the crude product by column chromatography on silica gel.[\[2\]](#)

Conclusion

7-Bromo-4-hydroxy-2-phenylquinoline is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While there is a need for more extensive experimental characterization of its physicochemical and biological properties, the existing data and the established protocols provided in this guide offer a solid foundation for researchers to explore its applications further. Its utility as a synthetic intermediate and its potential as a scaffold for novel therapeutics make it a compound of considerable interest for future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057720#physicochemical-properties-of-7-bromo-4-hydroxy-2-phenylquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com